molecular formula C19H18N2O4S2 B2488105 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 892039-69-9

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No. B2488105
CAS RN: 892039-69-9
M. Wt: 402.48
InChI Key: YMSBDMPOIRHEKV-UHFFFAOYSA-N
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Description

“N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide” is a chemical compound with a complex structure. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a methoxyphenyl group and a tosylacetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-amino-3-thioxopropanamides with α-bromoketones has been used to afford substituted thiazol-2-yl-acetamides . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The chemical structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-amino-3-thioxopropanamides with α-bromoketones has been used to afford substituted thiazol-2-yl-acetamides . The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

These applications highlight the versatility of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide and underscore its relevance in various scientific contexts. Researchers continue to explore its potential, aiming to improve human health and well-being. 🌟

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For instance, the safety information for “®-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide” includes hazard statements such as H302-H315-H319-H335 and precautionary statements such as P261-P305+P351+P338 .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-13-3-9-16(10-4-13)27(23,24)12-18(22)21-19-20-17(11-26-19)14-5-7-15(25-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBDMPOIRHEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide

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